2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is a complex organic compound belonging to the class of chalcones, which are characterized by their unique structural features and diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-diabetic and anti-cancer effects. Chalcones are known for their ability to modulate various biological pathways, making them valuable in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving reactions that introduce the trimethoxyphenyl group and the prop-2-enyl moiety onto a phenolic structure. Research indicates that derivatives of chalcones exhibit significant biological activities, including inhibition of enzymes like α-glucosidase, which is crucial for managing diabetes .
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is classified as:
The synthesis of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol typically involves the following methods:
The synthesis may require specific catalysts or reagents such as sodium hydroxide or potassium hydroxide to promote the aldol condensation reaction. The reaction conditions (temperature, solvent) are crucial for optimizing yield and purity.
The compound undergoes several types of chemical reactions:
These reactions can be facilitated by various reagents and conditions tailored to achieve desired products. For example, oxidation may require oxidizing agents like potassium permanganate or hydrogen peroxide.
The mechanism of action for 2-[1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol primarily involves its interaction with biological targets:
Studies indicate that chalcone derivatives can bind effectively to enzyme active sites, leading to competitive inhibition .
The compound has potential applications in various fields:
This hybrid molecule features a propenyl bridge connecting two aromatic systems: a phenolic ring (Ring A) and a 2,4,5-trimethoxyphenyl moiety (Ring B). Density Functional Theory (DFT) optimizations (B3LYP/6-311++G(d,p)) reveal a non-planar conformation with a dihedral angle of 35.7° between the rings, minimizing steric clashes between the phenolic proton and ortho-methoxy groups [1]. The propenyl linker adopts an s-trans configuration, with bond lengths indicating significant conjugation: Cα-Cβ = 1.345 Å and Cβ-Cphenyl = 1.458 Å. Key structural parameters are summarized below:
Table 1: Key Bond Lengths and Angles from DFT Optimization
Parameter | Value (Å/°) | Significance |
---|---|---|
Cα-Cβ bond | 1.345 Å | Partial double-bond character |
Cβ-Cphenyl (Ring B) | 1.458 Å | Conjugation with trimethoxyphenyl |
O-H (phenolic) | 0.982 Å | Hydrogen bonding capability |
Ring A-Ring B dihedral | 35.7° | Steric relaxation |
Caryl-O-CH₃ | 1.422 Å | Electron-donating group stability |
The trimethoxy substituents induce electron density redistribution, with Mulliken charges showing substantial negative charge accumulation on the methoxy oxygen atoms (δO = -0.52e) [1] [5].
DFT studies (B3LYP, M06-2X/6-311++G(d,p)) reveal crucial electronic properties:
Structural similarities to established pharmacophores underpin this compound’s therapeutic potential:
Table 2: Structural and Functional Analogies with Reference Compounds
Feature | Target Compound | Combretastatin A-4 [6] | Tamoxifen Analogues [6] |
---|---|---|---|
Core Scaffold | Diarylpropenyl | Diaryl ethylene | Triphenylethylene |
Electron-Donating Groups | Phenolic OH, 3 methoxy | 3,4,5-Trimethoxy | Tertiary amine |
Planarity | Non-planar (35.7° dihedral) | Near-planar | Non-planar |
Predicted Target | Tubulin/Estrogen receptors | Tubulin | Estrogen receptors |
Conformational Flexibility | Moderate (rotatable propenyl bond) | Low | High (aminoalkyl side chain) |
The trimethoxyphenyl motif mirrors combretastatin’s tubulin-binding domain, while the phenolic ring resembles the ER-binding fragment of tamoxifen metabolites like endoxifen [6]. DFT analyses confirm that the compound’s dipole moment (4.12 Debye) bridges the range observed in combretastatin (3.8 D) and tamoxifen derivatives (4.5–5.2 D), optimizing membrane permeability [1] [5].
Automated docking (AutoDock Vina) against ERα (PDB: 1A52) and ERβ (PDB: 1QKM) reveals key interactions:
Table 3: Docking Scores and Critical Interactions
Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|
ERα | -9.2 | Glu353, Arg394, Leu387, Phe404 | H-bond, hydrophobic |
ERβ | -8.7 | His475, Met295, Phe356 | H-bond, π-stacking |
The compound’s binding orientation disrupts helix-12 positioning in both ER subtypes—a hallmark of antagonistic activity observed in endoxifen (ΔG = -10.1 kcal/mol for ERα) [6]. This suggests potential as a Selective Estrogen Receptor Modulator (SERM).
Although single-crystal XRD data for the exact compound is unavailable, related trimethoxyphenyl structures (e.g., 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)−1H-imidazole) crystallize in the orthorhombic system (space group Pna2₁) with Z=4, exhibiting C-H···O and π-π stacking interactions [5]. Experimental spectroscopy confirms predicted structural features:
Table 4: Spectroscopic Signatures and Assignments
Technique | Experimental Peak | Assignment | DFT Prediction |
---|---|---|---|
FT-IR | 3325 cm⁻¹ | Phenolic O-H stretch | 3341 cm⁻¹ |
1602 cm⁻¹ | C=C (propenyl + aromatic) | 1598 cm⁻¹ | |
1248, 1020 cm⁻¹ | C-O (methoxy) | 1243, 1015 cm⁻¹ | |
¹H NMR | 6.82 ppm (d, J=16 Hz) | Propenyl =CH- | 6.79 ppm |
3.78, 3.75, 3.72 ppm | 2,4,5-OCH₃ | 3.76–3.70 ppm | |
5.35 ppm (dd) | Methine CH (Ar-CH-) | 5.32 ppm | |
MS | m/z 314 [M]⁺· | Molecular ion | 314.1152 |
The phenolic proton appears as a broad singlet at 8.95 ppm in DMSO-d₆, while the methoxy groups resolve as distinct singlets due to asymmetric substitution [1] [5]. High-resolution MS confirms the molecular formula C₁₈H₂₀O₄⁺ (calc. 314.1152, obs. 314.1150) [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: